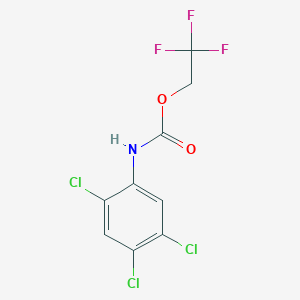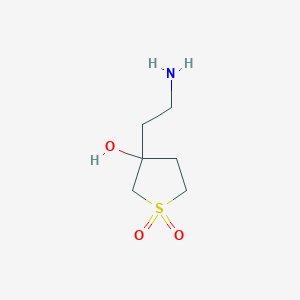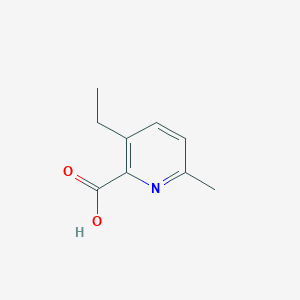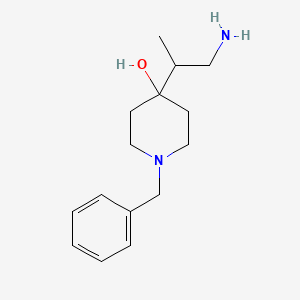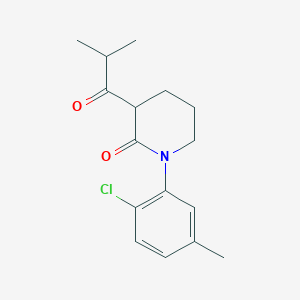
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a chloro and methyl group on the phenyl ring, along with a piperidinone core, suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-5-methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 2-chloro-5-methylbenzoyl chloride and the piperidinone intermediate.
Addition of the 2-Methylpropanoyl Group: This can be done through an acylation reaction using 2-methylpropanoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Chloro-5-methylphenyl)-3-(2-ethylpropanoyl)piperidin-2-one
Uniqueness
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the piperidinone core makes it a valuable compound for various applications.
特性
分子式 |
C16H20ClNO2 |
|---|---|
分子量 |
293.79 g/mol |
IUPAC名 |
1-(2-chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20ClNO2/c1-10(2)15(19)12-5-4-8-18(16(12)20)14-9-11(3)6-7-13(14)17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChIキー |
SGGXWBCECRIVBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)N2CCCC(C2=O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


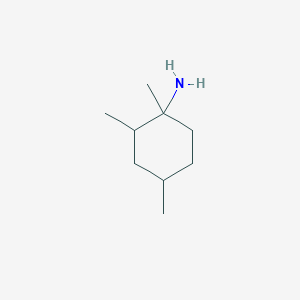
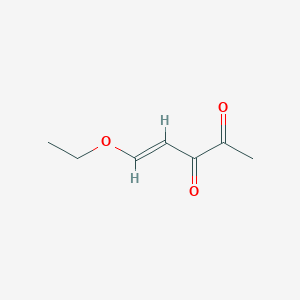
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
amine](/img/structure/B13185027.png)
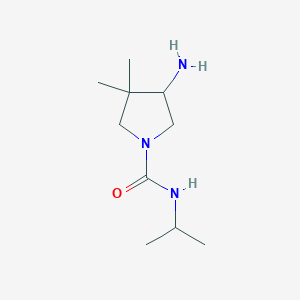
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)

![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
